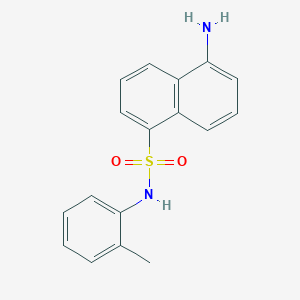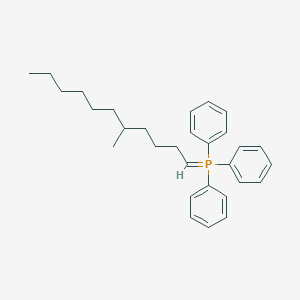
(5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-) is a complex organophosphorus compound It is characterized by the presence of a phosphorane core, which is bonded to a 5-methylundecylidene group and three phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-) typically involves the reaction of triphenylphosphine with a suitable alkylidene precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction may require the use of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反応の分析
Types of Reactions
(5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorane core to phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used.
科学的研究の応用
(5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of (5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-) involves its interaction with molecular targets through its phosphorane core. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its action include coordination to metal centers and subsequent activation of substrates for various chemical transformations.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A simpler analog with three phenyl groups attached to phosphorus.
(5-Methylundecylidene)phosphine: Lacks the triphenyl groups but has the same alkylidene group.
Phosphoranes: A broader class of compounds with similar phosphorus-centered structures.
Uniqueness
(5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-) is unique due to the combination of its phosphorane core with both a long alkylidene chain and three phenyl groups. This unique structure imparts specific chemical properties and reactivity that are not observed in simpler analogs.
特性
CAS番号 |
646528-52-1 |
|---|---|
分子式 |
C30H39P |
分子量 |
430.6 g/mol |
IUPAC名 |
5-methylundecylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C30H39P/c1-3-4-5-9-18-27(2)19-16-17-26-31(28-20-10-6-11-21-28,29-22-12-7-13-23-29)30-24-14-8-15-25-30/h6-8,10-15,20-27H,3-5,9,16-19H2,1-2H3 |
InChIキー |
QUBXTODHRCSOIR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)CCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


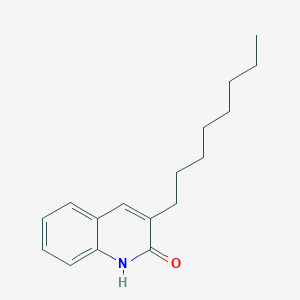
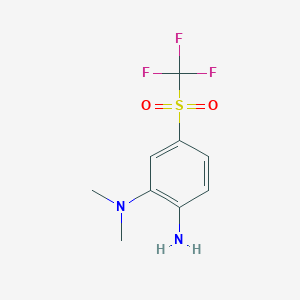
![Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate](/img/structure/B12607817.png)
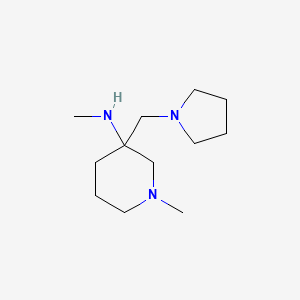
![Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate](/img/structure/B12607831.png)
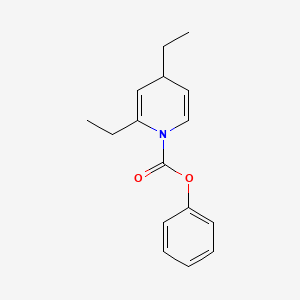
![1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B12607839.png)
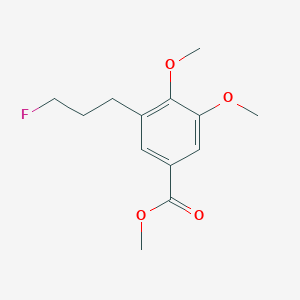
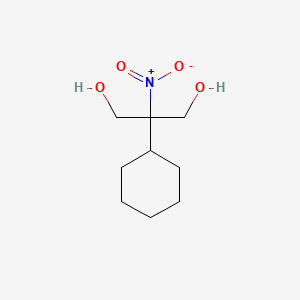

![1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12607863.png)
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide](/img/structure/B12607880.png)

